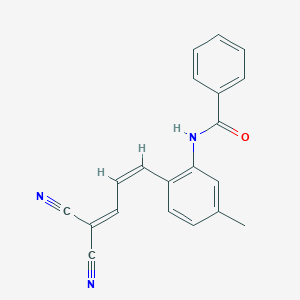
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide, also known as DCB-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the interaction of the compound with electron-rich molecules, such as fullerenes and other acceptor molecules. This interaction leads to the formation of charge-transfer complexes, which are responsible for the excellent electron-transport properties of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
Biochemical and Physiological Effects:
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide has not been extensively studied for its biochemical and physiological effects, but preliminary studies have suggested that it may have antioxidant and anti-inflammatory properties. However, further research is needed to confirm these findings and to determine the potential therapeutic applications of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is its excellent electron-transport properties, which make it a promising candidate for use in organic electronics and photovoltaics. However, one limitation of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is its relatively low solubility in common organic solvents, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide. Some possible areas of study include:
1. Developing new synthesis methods to improve the yield and purity of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide.
2. Studying the biochemical and physiological effects of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide to determine its potential therapeutic applications.
3. Investigating the use of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide in organic electronics and photovoltaics to improve the efficiency and performance of these devices.
4. Exploring the use of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide in other fields, such as catalysis and sensing.
Conclusion:
In conclusion, N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. While much is still unknown about the compound, preliminary studies have suggested that it may have antioxidant and anti-inflammatory properties, and it exhibits excellent electron-transport properties that make it a promising candidate for use in organic electronics and photovoltaics. Further research is needed to fully understand the potential of N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide and to determine its applications in different fields.
Synthesemethoden
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide is synthesized by a multistep process that involves the reaction of 5-methyl-2-nitroaniline with 4,4-dicyano-1,3-butadiene in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic semiconductors and solar cells.
Eigenschaften
CAS-Nummer |
100243-29-6 |
|---|---|
Produktname |
N-(2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl)benzamide |
Molekularformel |
C5H10ClN2.F6P |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-[2-[(1Z)-4,4-dicyanobuta-1,3-dienyl]-5-methylphenyl]benzamide |
InChI |
InChI=1S/C20H15N3O/c1-15-10-11-17(9-5-6-16(13-21)14-22)19(12-15)23-20(24)18-7-3-2-4-8-18/h2-12H,1H3,(H,23,24)/b9-5- |
InChI-Schlüssel |
DGRSULZUDXQOQA-UITAMQMPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=C\C=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=CC=C(C#N)C#N)NC(=O)C2=CC=CC=C2 |
Synonyme |
N-[2-(4,4-Dicyano-1,3-butadienyl)-5-methylphenyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



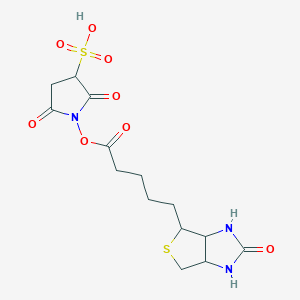


![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
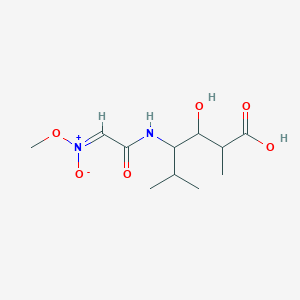
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

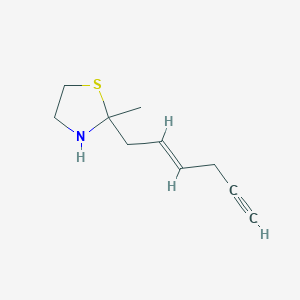

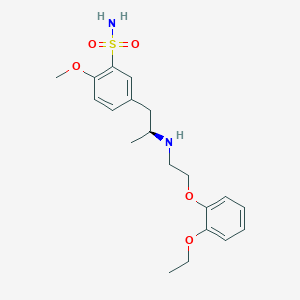


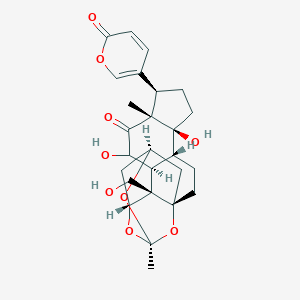
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)